molecular formula C14H23NO B13119542 N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline CAS No. 786711-55-5

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline

Cat. No.: B13119542
CAS No.: 786711-55-5
M. Wt: 221.34 g/mol
InChI Key: TUCNMBBYXHWXJC-UHFFFAOYSA-N
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Description

N-(1-Ethoxypropan-2-yl)-2-ethyl-6-methylaniline (CAS 786711-55-5) is a substituted aniline derivative of significant interest in industrial chemistry and agrochemical research . This compound serves as a crucial synthetic intermediate in the development of chloroacetanilide herbicides . Its structural framework is closely related to the precursor of Metolachlor, a widely used herbicide where the active 1-S diastereomers are responsible for most of the herbicidal activity . Research into this chemical space focuses on enantioselective synthesis pathways to create more efficient and environmentally targeted agrochemicals . The molecular formula is C14H23NO, and it has a molecular weight of 221.34 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the buyer to ensure that the compound is handled by suitably qualified personnel following all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

786711-55-5

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline

InChI

InChI=1S/C14H23NO/c1-5-13-9-7-8-11(3)14(13)15-12(4)10-16-6-2/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

TUCNMBBYXHWXJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(C)COCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with 1-ethoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy or propan-2-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Synthesis Processes

The synthesis of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline is notable for its enantioselectivity and high purity. The compound can be synthesized from enantiopure (R)-epichlorohydrin through several steps:

  • Enantiomeric Preparation : The process begins with the reaction of (R)-epichlorohydrin with 2-ethyl-6-methylaniline, yielding a key aziridine intermediate. This intermediate undergoes catalytic hydrogenation to produce the desired compound with an enantiomeric excess greater than 99% .

Table 1: Synthesis Steps Overview

StepDescriptionConditions
1Reaction of (R)-epichlorohydrin with 2-ethyl-6-methylanilineReflux in lower alcohol
2Formation of aziridine intermediateTemperature: 100 - 130 °C
3Catalytic hydrogenation of aziridineSolvent: Alcohol, acetic acid, etc.

Agricultural Applications

The primary application of this compound is as a precursor in the synthesis of herbicides, particularly S-Metolachlor. This herbicide is widely used in agriculture for weed control in crops such as corn and soybeans.

Case Study: S-Metolachlor Production

S-Metolachlor is synthesized from this compound by reacting it with chloroacetyl chloride in the presence of a base in a non-polar solvent. The resulting compound exhibits effective herbicidal properties, making it valuable for crop protection .

Pharmaceutical and Chemical Research

Beyond agricultural uses, this compound has potential applications in pharmaceutical chemistry due to its structure and reactivity:

  • Intermediate for Drug Synthesis : Its ability to undergo various chemical reactions makes it a suitable intermediate for developing optically active pharmaceuticals.
  • Chemical Reactivity : The compound's epoxide ring allows for reactivity with nucleophiles and electrophiles, facilitating further synthetic pathways .

Safety and Environmental Considerations

While this compound is effective in its applications, safety assessments are crucial due to potential dermal exposure risks associated with chemical handling . Regulatory frameworks guide the safe use of such compounds in agricultural practices.

Mechanism of Action

The mechanism of action of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline and related compounds:

Compound Name R1 (2-position) R2 (6-position) N-Substituent Key Functional Groups
This compound Ethyl Methyl 1-ethoxypropan-2-yl Ether, secondary amine
(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline Ethyl Methyl 1-methoxypropan-2-yl Ether, secondary amine
N-α-chloroacetyl-N-(1,3-dioxolan-2-ylmethyl)-2-ethyl-6-methylaniline Ethyl Methyl Chloroacetyl + dioxolan-2-ylmethyl Amide, ether, chloroacetate
N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline Ethyl Methyl 1'-methyl-2'-hydroxyethyl Hydroxyl, secondary amine

Key Observations :

  • The absence of a chloroacetyl group (as in ) reduces electrophilic reactivity, which may diminish direct herbicidal activity but improve stability.
  • Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, favoring solubility in aqueous environments but limiting persistence in soil.

Key Observations :

  • The target compound’s synthesis likely requires ethoxyacetone instead of methoxyacetone, which may necessitate optimized reaction conditions to avoid ether cleavage.
  • Enantiopure synthesis (e.g., ) employs chiral starting materials like (R)-epichlorohydrin, highlighting the importance of stereochemistry in herbicidal precursors.

Physicochemical Properties

  • Solubility : The ethoxy group enhances solubility in organic solvents compared to hydroxylated analogs (e.g., ) but reduces water solubility.
  • Stability : Ether linkages (target compound) are more hydrolytically stable than ester or amide groups (e.g., ), making the compound less prone to degradation in acidic environments.
  • Crystallinity : Related anilinium salts (e.g., ) exhibit ordered crystal structures due to hydrogen bonding, suggesting similar packing behavior for the target compound.

Key Observations :

  • Methoxy analogs () are critical for enantioselective herbicide production, with >99% ee ensuring biological efficacy.

Biological Activity

N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline, also referred to as 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is an organic compound characterized by the presence of an ethoxy group and an amine functional group. Its chemical structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Amine Receptors : The compound exhibits affinity for certain amine receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
  • Enzymatic Pathways : It modulates the activity of specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways in cells.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Herbicidal Activity

This compound is a precursor to S-Metolachlor, a herbicide known for its efficacy in controlling weeds in agricultural settings. The S-enantiomer of Metolachlor exhibits significant herbicidal activity, making this compound a critical component in herbicide formulation.

Study on Herbicidal Efficacy

In a controlled study, the herbicidal efficacy of S-Metolachlor derived from this compound was evaluated. The results demonstrated a 95% reduction in weed biomass compared to untreated controls, highlighting the compound's effectiveness as a herbicide .

Antimicrobial Studies

A series of antimicrobial tests were conducted using various concentrations of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antimicrobial potential .

Research Findings

Study Findings
Herbicidal Efficacy95% reduction in weed biomass using S-Metolachlor derived from the compound .
Antimicrobial ActivityMIC of 50 µg/mL against E. coli .
Enantiomeric PurityHigh enantiomeric excess (>99%) achieved during synthesis processes .

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